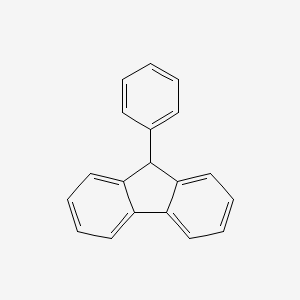

9-PHENYL-9H-FLUORENE

描述

Contextualization within Fluorene (B118485) Chemistry and its Derivatives

To fully appreciate the significance of 9-Phenyl-9H-fluorene, it is essential to understand its position within the broader field of fluorene chemistry. The fluorene moiety, with its rigid, planar biphenyl (B1667301) structure linked by a methylene (B1212753) bridge, provides a robust and versatile platform for the development of a wide array of functional organic molecules.

Significance of Fluorene Backbone Modifications in Organic Chemistry

The strategic modification of the fluorene backbone, particularly at its reactive sites, has been a cornerstone of progress in organic chemistry. The C-9 position of the fluorene skeleton is especially reactive and susceptible to oxidation, making double substitution at this position a common strategy to enhance the long-term stability of fluorene-based materials. nih.gov This reactivity allows for the introduction of various functional groups, which can profoundly influence the molecule's electronic properties, solubility, and solid-state packing. Such modifications are crucial for tailoring the performance of fluorene derivatives in a range of applications, from organic electronics to medicinal chemistry. researchgate.net

Overview of Substituted Fluorene Derivatives in Contemporary Research

The versatility of the fluorene scaffold has led to the development of a vast library of substituted derivatives that are at the forefront of contemporary research. These derivatives have found extensive applications in diverse fields. For instance, in materials science, fluorene-based compounds are integral to the development of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). Their rigid structure contributes to high fluorescent quantum yields, a desirable trait for emissive materials. vulcanchem.com Furthermore, the introduction of substituents can modulate the material's charge transport capabilities, making them suitable for use as hole-transporting materials (HTMs) in photovoltaic devices. sioc-journal.cnacs.org The exploration of novel synthetic routes to access functionalized fluorene derivatives remains an active area of research, with the aim of creating materials with enhanced performance and new functionalities. labxing.com

Table 1: Selected Substituted Fluorene Derivatives and Their Applications

| Derivative Name | Key Features | Primary Application Area(s) |

|---|---|---|

| 9,9-di-n-octylfluorene | Enhanced solubility | Polymer-based OLEDs |

| Spiro[fluorene-9,9′-xanthene] (SFX) | 3D structure, good thermal stability | Hole-transporting materials in perovskite solar cells acs.orgnih.gov |

| 2,7-dibromo-9,9-diphenylfluorene | Precursor for further functionalization | Synthesis of advanced electronic materials |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Protecting group for amines | Peptide synthesis |

Academic Relevance of this compound as a Core Structure

Within the diverse family of fluorene derivatives, this compound holds significant academic relevance as a core structure. The introduction of a phenyl group at the 9-position imparts a unique combination of steric bulk and electronic properties. This substitution not only enhances the thermal and morphological stability of the fluorene core but also influences the material's charge-transport characteristics and photophysical behavior. The propeller-like conformation, with a notable dihedral angle between the fluorene and phenyl planes, affects molecular packing in the solid state. vulcanchem.com These features make this compound and its derivatives highly attractive for creating advanced materials with tailored optoelectronic properties, serving as a foundational building block for further chemical elaboration.

Historical Overview of this compound Research Trajectory

The journey of this compound research is intertwined with the broader history of fluorene chemistry, which began with the discovery of fluorene in coal tar by Marcellin Berthelot in 1867. nih.gov Early research into fluorene derivatives was driven by a fundamental interest in the reactivity and properties of polycyclic aromatic hydrocarbons.

One of the early reported methods for the preparation of 9-bromo-9-phenylfluorene (B18599), a key precursor to many 9-phenylfluorene derivatives, was based on the work of Christie and Rapoport. orgsyn.org Other early synthetic approaches included a light-initiated reaction of bromine with 9-phenylfluorene and the treatment of 9-phenylfluorene with N-bromosuccinimide. orgsyn.org These foundational synthetic methods paved the way for more detailed investigations into the compound's properties and potential applications.

A significant focus of early research was on the acidity of the C9-H proton in fluorene and its derivatives. The deprotonation of 9-phenylfluorene to form the corresponding anion was a subject of study, with the stability of the resulting fluorenyl anion being of particular interest. researchgate.net In 1954, it was noted that the reaction of the 9-phenylfluoren-9-yl cation with certain aromatic compounds led to its rapid consumption, hinting at the compound's reactivity and potential as a reactive intermediate in organic reactions. These early studies laid the groundwork for the later use of the 9-phenylfluorenyl group as a protecting group in organic synthesis, where its stability and steric bulk could be leveraged to control reaction outcomes. nih.gov

Current Research Landscape and Future Directions for this compound

The contemporary research landscape for this compound is vibrant and heavily focused on its application in advanced materials, particularly for optoelectronic devices. The unique properties of the 9-phenylfluorene core continue to be exploited in the design of next-generation materials with improved efficiency and stability.

Recent breakthroughs have demonstrated the efficacy of 9-phenylfluorene derivatives in high-performance OLEDs. For instance, introducing a 9-phenylfluorene group into an electron acceptor material has been shown to increase steric hindrance, leading to enhanced efficiency in exciplex-based OLEDs. acs.orgoup.com In one study, an OLED incorporating a dicyano-substituted 9-phenylfluorene derivative achieved a maximum external quantum efficiency of 25.8%. acs.orgoup.com The 9-phenylfluorene skeleton is also being explored for the development of host materials for phosphorescent OLEDs. chemimpex.com

In the realm of solar energy, 9-phenylfluorene derivatives are being investigated as components of hole-transporting materials in perovskite solar cells, aiming to improve both efficiency and long-term stability. smolecule.comlbl.gov The bulky nature of these molecules can influence the crystallization of perovskite films, leading to improved device performance.

Table 2: Recent Research Findings on this compound Derivatives

| Research Area | Key Finding | Reported Performance Metric |

|---|---|---|

| Exciplex-based OLEDs | Introduction of a 9-phenylfluorene group enhances steric hindrance and efficiency. acs.orgoup.com | Max. external quantum efficiency of 25.8% acs.orgoup.com |

| Hole-Transporting Materials | Derivatives used in inverted perovskite solar cells. lbl.gov | - |

| Thermally Activated Delayed Fluorescence (TADF) | 9-phenylfluorene used as a molecular skeleton for new electron acceptors. sioc-journal.cn | Max. power efficiency of 32.9 lm·W⁻¹ sioc-journal.cn |

| Polybenzoxazine Composites | Incorporation as a diamine precursor leads to high thermal stability. vulcanchem.com | Glass Transition Temperature (Tg) of 236°C vulcanchem.com |

Future research is expected to continue to build on these successes. One promising direction is the development of continuous flow synthesis methods to improve the efficiency of producing 9-phenylfluorene derivatives. vulcanchem.com There is also interest in creating water-soluble sulfonate derivatives for potential biomedical applications and exploring their use as ligands in metal-organic frameworks (MOFs). vulcanchem.com As the demand for high-performance, solution-processable, and stable organic electronic materials grows, the this compound core structure is poised to remain a central focus of research and development efforts. The ongoing exploration of its derivatives will likely lead to further breakthroughs in a variety of technologically important fields.

Structure

3D Structure

属性

IUPAC Name |

9-phenyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQCOVBALALRCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229369 | |

| Record name | 9H-Fluorene, 9-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

789-24-2 | |

| Record name | 9H-Fluorene, 9-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Phenylfluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluorene, 9-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Phenyl 9h Fluorene and Its Advanced Precursors

Traditional and Modern Synthetic Routes to 9-Phenyl-9H-Fluorene

The creation of the this compound scaffold can be approached through several effective routes, each with distinct advantages.

A common method for preparing this compound involves the condensation reaction of fluorene (B118485) with phenyl bromide. This aromatic electrophilic substitution reaction is conducted under basic conditions to facilitate the introduction of the phenyl group onto the fluorene molecule. The specific reaction conditions and the choice of catalyst are crucial as they significantly influence the reaction's yield and selectivity.

Modern synthetic chemistry offers a facile route to 9-arylfluorenes through a palladium-catalyzed C–H arylation followed by a deaminative annulation. rsc.org This efficient process utilizes readily available 1,1-diarylmethylamines and iodoarenes. rsc.org The reaction is noted for its high efficiency and operational simplicity, providing a direct method to access fluorene compounds. rsc.org Another palladium-catalyzed approach involves the annulation of arynes by substituted ortho-halostyrenes, which produces 9-fluorenylidenes in good yields. nih.gov This single-step method forms two new carbon-carbon bonds under relatively mild conditions and is compatible with a variety of functional groups. nih.gov

The Friedel-Crafts alkylation represents a classic and effective method for synthesizing 9-substituted-9H-fluorenes. researchgate.net Specifically, the intramolecular Friedel-Crafts alkylation of biaryl methanol (B129727) derivatives catalyzed by iron(III) chloride (FeCl₃) provides an efficient and mild route to these compounds. researchgate.net This method is advantageous due to its high yields, simple operation, and the use of an inexpensive and sustainable catalyst. researchgate.net In a typical procedure, a biaryl methanol precursor is treated with a catalytic amount of anhydrous FeCl₃ in a solvent like nitromethane (B149229) at room temperature. chemicalbook.com The reaction proceeds quickly, often within minutes, to yield the desired this compound product in high yield. chemicalbook.com

Table 1: Friedel-Crafts Alkylation for this compound Synthesis chemicalbook.com

| Reactant | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| (2-Biphenylyl)phenylmethanol | Iron(III) chloride | Nitromethane | 20 | 5 | 96 |

Palladium-Catalyzed C-H Arylation/Deaminative Annulation Approaches

Synthesis of Key Precursors for this compound Derivatives

The synthesis of derivatives often begins with the preparation of key precursors, such as 9-phenyl-9-fluorenol (B15170).

9-Phenyl-9-fluorenol is a crucial intermediate in the synthesis of various fluorene derivatives, including 9-bromo-9-phenylfluorene (B18599). chemdad.comorgsyn.org Its synthesis typically involves the reaction of fluorenone with a phenylating agent. ontosight.ai The introduction of the phenyl group is followed by chemical transformations to add the hydroxyl group, yielding 9-phenyl-9-fluorenol. ontosight.ai This compound's unique structure, featuring a fluorene backbone with both a phenyl and a hydroxyl group at the 9-position, gives it distinct chemical and physical properties. ontosight.ai

A primary method for synthesizing 9-aryl-fluoren-9-ols is the Grignard reaction. iastate.edu This involves the 1,2-addition of a phenyl Grignard reagent, such as phenylmagnesium bromide, to the carbonyl carbon of 9-fluorenone (B1672902). iastate.edu The reaction is typically carried out in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF). iastate.edu For instance, 9-fluorenone dissolved in diethyl ether is treated with an excess of phenylmagnesium bromide. iastate.edu After the reaction is complete, it is quenched with a saturated ammonium (B1175870) chloride solution. iastate.edu The resulting 9-phenyl-9-fluorenol is then extracted and purified. iastate.edu

Recent advancements have focused on process intensification of the Grignard reaction using continuous flow systems. rsc.orgx-mol.com This approach has been shown to significantly improve the production of 9-aryl-fluoren-9-ols, increasing yields from 45% in batch processes to over 99% in continuous flow at room temperature. rsc.orgx-mol.com This green chemistry approach also reduces raw material costs, solid waste emissions, and production time. rsc.orgx-mol.com

Table 2: Grignard Reaction for 9-Phenyl-9-fluorenol Synthesis iastate.edu

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Quenching Agent |

|---|---|---|---|---|

| 9-Fluorenone | Phenylmagnesium bromide | Diethyl Ether | 1 hour | Saturated Ammonium Chloride |

Preparation of 9-Phenyl-9-fluorenol

Phenyllithium (B1222949) Addition to Fluorenone

A primary method for the synthesis of 9-phenyl-9H-fluoren-9-ol, a direct precursor to this compound, involves the nucleophilic addition of phenyllithium to fluorenone. orgsyn.orgrsc.org In a typical procedure, fluorenone is dissolved in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), and cooled to 0°C. orgsyn.orgrsc.org A solution of phenyllithium is then added dropwise, leading to the formation of a precipitate. rsc.org The reaction mixture is typically stirred for a couple of hours at room temperature to ensure complete consumption of the fluorenone. rsc.org

The reaction is subsequently quenched by the careful addition of water. rsc.org The product, 9-phenyl-9-fluorenol, can then be isolated and purified. One reported method involves recrystallization from isooctane (B107328) to yield pale yellow, translucent needles. orgsyn.org An alternative procedure using commercially available phenyllithium in a THF solution of fluorenone has also been described. orgsyn.orgorgsyn.org

Table 1: Synthesis of 9-Phenyl-9-fluorenol via Phenyllithium Addition

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Product |

| Fluorenone | Phenyllithium | Diethyl ether | 0°C to Room Temp. | 2 hours | 9-Phenyl-9-fluorenol |

| Fluorenone | Phenyllithium | Tetrahydrofuran | 0°C to Room Temp. | 2 hours | 9-Phenyl-9-fluorenol |

Synthesis of Halogenated this compound Derivatives

Halogenated derivatives of this compound are important intermediates in organic synthesis.

9-Bromo-9-phenylfluorene Synthesis (e.g., from 9-phenylfluorene with N-bromosuccinimide)

9-Bromo-9-phenylfluorene can be synthesized from 9-phenyl-fluorene by heating it with N-bromosuccinimide (NBS) in a carbon tetrachloride (CCl₄) solvent. lookchem.com This reaction proceeds with a reported yield of approximately 96% after one hour. lookchem.com Another method involves the treatment of 9-phenyl-9-fluorenol with aqueous hydrobromic acid in toluene (B28343), which after vigorous stirring for 24 hours at room temperature and subsequent workup, yields 9-bromo-9-phenylfluorene. orgsyn.org Recrystallization from isooctane can be used for purification. orgsyn.org This compound is a key reagent for introducing the 9-phenylfluorenyl protecting group in the synthesis of N-(9-phenylfluoren-9-yl)-α-amino carbonyl compounds. orgsyn.orgorgsyn.org

Table 2: Synthesis of 9-Bromo-9-phenylfluorene

| Starting Material | Reagent(s) | Solvent | Reaction Time | Yield |

| 9-Phenyl-fluorene | N-Bromosuccinimide | CCl₄ | 1 hour | ~96% |

| 9-Phenyl-9-fluorenol | Hydrobromic acid | Toluene | 24 hours | 84% |

Preparation of 9-(3-Bromophenyl)-9-phenyl-9H-fluorene

The synthesis of 9-(3-bromophenyl)-9-phenyl-9H-fluorene can be achieved through a multi-step process. chemicalbook.com One method begins with the reaction of 2-bromobiphenyl (B48390) with n-butyllithium (n-BuLi) in anhydrous THF at -78°C to generate a lithiated intermediate. chemicalbook.com This is followed by the addition of a solution of 3-bromobenzophenone (B87063) in anhydrous THF. chemicalbook.com The resulting mixture is stirred at low and then room temperature. chemicalbook.com Subsequent treatment with hydrochloric acid, followed by heating in acetic acid and hydrochloric acid, leads to the formation of the desired product, which precipitates as white crystals upon addition to ice-cold water. chemicalbook.com This method has a reported yield of approximately 78%. chemicalbook.com

Table 3: Synthesis of 9-(3-Bromophenyl)-9-phenyl-9H-fluorene

| Reactant 1 | Reactant 2 | Reagents | Solvent | Key Conditions | Yield |

| 2-Bromobiphenyl | 3-Bromobenzophenone | n-BuLi, HCl, Acetic Acid | THF | -78°C to 130°C | ~78% |

Synthesis of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol

The derivative 2,7-dibromo-9-phenyl-9H-fluoren-9-ol can be synthesized through methods such as a Friedel-Crafts reaction involving a ternary complex and acetone, or by thermal treatment from dioxane and piperidine, reportedly in high yield. alfa-chemical.com This chiral molecule crystallizes and has potential applications in materials science due to its structural and photophysical properties. alfa-chemical.comcymitquimica.com

Preparation of Other Functionalized 9-Substituted Fluorene Derivatives

The fluorene scaffold allows for a wide range of functionalization.

Synthesis of 9-Phenyl-9-phosphafluorene Oxide Derivatives

A series of D-A-D type 9-phenyl-9-phosphafluorene oxide (PhFlOP) derivatives have been prepared through a five-step synthetic protocol starting from 2-bromo-4-fluoro-1-nitrobenzene. beilstein-journals.orgbeilstein-journals.orgnih.gov This synthesis features a noble-metal-free system and proceeds under mild reaction conditions. beilstein-journals.orgbeilstein-journals.orgnih.gov A key step in this synthesis is a cesium carbonate-facilitated nucleophilic substitution, which provides good yields ranging from 77–91%. beilstein-journals.orgbeilstein-journals.org The structures of these derivatives have been confirmed by various spectroscopic methods and single-crystal X-ray diffraction analysis. beilstein-journals.orgnih.govresearchgate.net Another approach to PhFlPO-type organic ligands involves successive nucleophilic aromatic substitution (SNAr) reactions between dibenzothiophene (B1670422) dioxides and PhPH₂-KOH at room temperature, avoiding the need for highly sensitive Grignard or organolithium reagents. researchgate.net

Approaches to this compound-9-carboxylic Acid

This compound-9-carboxylic acid is a key derivative in the fluorene family. Its synthesis can be approached through methods analogous to those for creating the unsubstituted fluorene-9-carboxylic acid, often involving the carboxylation of a fluorenyl anion.

A common strategy involves the reaction of fluorene with a strong base to generate the fluorenyl anion, which is then treated with carbon dioxide. This is followed by acidification to yield the carboxylic acid. For the 9-phenyl derivative, the starting material would be this compound.

Another documented method for preparing fluorene-9-carboxylic acid involves reacting fluorene with a dialkyl carbonate in the presence of an alkali metal hydride or a potassium alcoholate. google.comgoogle.com The resulting ester is then saponified to produce the carboxylic acid. google.comgoogle.com This process has been shown to produce good yields. google.com For example, using sodium hydride and diethyl carbonate followed by saponification can yield fluorene-9-carboxylic acid in yields of around 80%. google.com A similar approach could be adapted for the synthesis of this compound-9-carboxylic acid.

Catalytic Systems in this compound Synthesis

The synthesis of this compound and its derivatives has been significantly advanced by the use of various catalytic systems. These catalysts offer pathways with enhanced efficiency and selectivity.

Noble-Metal-Free Systems

Recent research has focused on developing synthetic routes that avoid the use of expensive and often toxic noble metals. One such approach involves a five-step synthesis of 9-phenyl-9-phosphafluorene oxide derivatives starting from 2-bromo-4-fluoro-1-nitrobenzene. beilstein-journals.orgbeilstein-journals.org This method is characterized by its mild reaction conditions and good yields, particularly in the final step which utilizes a cesium carbonate-facilitated nucleophilic substitution, achieving yields of 77–91%. beilstein-journals.orgbeilstein-journals.org The synthesis proceeds through key intermediates, including a diamine compound formed by a copper-mediated self-coupling and subsequent reduction. beilstein-journals.org

Palladium-Catalyzed Reactions

Palladium catalysts are widely employed in the synthesis of fluorene derivatives due to their versatility in forming carbon-carbon bonds. Palladium-catalyzed direct arylation of the C-H bond at the 9-position of a monoarylfluorene provides an efficient route to construct a quaternary carbon center, leading to the formation of 9,9'-diarylfluorenes. researchgate.net

Another palladium-catalyzed approach involves a tandem cross-coupling reaction of 1,1-diboronates with 2,2′-dibromobiphenyls to produce 9H-fluorenes. thieme-connect.de This method is noted for its high yields and operational simplicity under mild conditions. thieme-connect.de Additionally, a palladium-catalyzed cascade reaction of aryl iodides with 1-aryl-1-alkynes, in the presence of sodium acetate, can afford 9-alkylidene-9H-fluorenes in good yields. acs.org The synthesis of 9,9-disubstituted fluorenes has also been achieved from 2-iodobiphenyls and α-diazoesters through a palladium-catalyzed C(sp²)−H activation/carbenoid insertion sequence. labxing.com

In some cases, the choice of palladium catalyst and reaction conditions can lead to different products. For instance, the reaction of 9-(3-phenylprop-2-ynyl)-9H-fluorene with Pd(OAc)₂ as the catalyst results in the formation of (E)-9-(3-phenylallylidene)-9H-fluorene. beilstein-journals.org

Lewis Acid Catalysis (e.g., BF₃·OEt₂, FeCl₃)

Lewis acids are effective catalysts for various transformations in fluorene chemistry. Iron(III) chloride (FeCl₃) has been used to catalyze the synthesis of this compound from (2-biphenylyl)phenylmethanol in nitromethane at room temperature, achieving a 96% yield in just five minutes. chemicalbook.com FeCl₃ has also shown catalytic activity in the cyclization of 9-(3-phenylprop-2-ynyl)-9H-fluorene, although it provided only moderate yields of the corresponding fluoranthene. beilstein-journals.org

Boron trifluoride etherate (BF₃·OEt₂) is another versatile Lewis acid catalyst. It has been successfully used in the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles. For example, its reaction with 2-aminobenzamides leads to the formation of functionalized quinazolin-4-ones. rsc.org Similarly, reactions with isatin (B1672199) imines yield blue-emissive 9,9-disubstituted fluorene derivatives. rsc.org The BF₃·OEt₂-catalyzed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides affords highly functionalized, conjugated benzamides in excellent yields. thieme-connect.de In optimizing these reactions, BF₃·OEt₂ was found to be superior to other catalysts like p-TsOH, FeCl₃, and AlCl₃. thieme-connect.de

| Catalyst | Reactants | Product | Yield | Reference |

| FeCl₃ | (2-Biphenylyl)phenylmethanol | This compound | 96% | chemicalbook.com |

| BF₃·OEt₂ | 9-(Phenylethynyl)-9H-fluoren-9-ol, 2-Aminobenzamide | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide | 65% (initial) | thieme-connect.de |

| BF₃·OEt₂ | 9-(Phenylethynyl)-9H-fluoren-9-ols, Isatin imines | Blue emissive 9,9-disubstituted fluorene derivatives | Excellent | rsc.org |

| BF₃·OEt₂ | 9-(Phenylethynyl)-9H-fluoren-9-ols, 2-Aminobenzamides | Functionalized quinazolin-4-ones | N/A | rsc.org |

Process Intensification and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fluorene derivatives to minimize environmental impact and improve efficiency. paperpublications.orgopcw.org This includes designing reactions that are more atom-economical, use less hazardous substances, and are more energy-efficient. paperpublications.orgopcw.org

A notable example of process intensification is the application of continuous flow technology to the Grignard reaction for the production of 9-aryl-fluoren-9-ols. rsc.orgresearchgate.net This approach has demonstrated significant advantages over traditional batch processes, including a substantial increase in yield from 45% to over 99%. rsc.org Furthermore, the continuous flow method led to a 35% reduction in raw material costs, a 64% decrease in solid waste emissions, and an 86% shorter production period. rsc.org The environmental impact factor (E-factor) was impressively reduced by 92.57% compared to the batch process. rsc.org This highlights the potential of process intensification to make the synthesis of fluorene derivatives more sustainable and economically viable.

The use of safer solvents and recyclable catalysts are also key aspects of green chemistry in this context. paperpublications.org The development of noble-metal-free catalytic systems, as mentioned earlier, is another step towards more environmentally benign synthetic routes. beilstein-journals.orgbeilstein-journals.org

| Parameter | Batch Process | Continuous Flow Process |

| Yield | 45% | >99% |

| Raw Material Cost Reduction | - | 35% |

| Solid Waste Emission Reduction | - | 64% |

| Production Period Reduction | - | 86% |

| Environmental Impact Factor (E-factor) Reduction | - | 92.57% |

Table comparing batch vs. continuous flow processes for the synthesis of 9-aryl-fluoren-9-ols. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 9 Phenyl 9h Fluorene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 9-phenyl-9H-fluorene compounds, offering insights into the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides valuable information about the number, environment, and connectivity of hydrogen atoms in this compound and its derivatives.

For the parent compound, This compound , the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows characteristic signals. The aromatic protons of the fluorene (B118485) and phenyl rings resonate in the downfield region, generally between δ 7.0 and 8.0 ppm. rsc.org A key feature is the singlet at approximately 5.05–5.10 ppm, which is assigned to the proton at the 9-position (H-9). rsc.orgrsc.org The integration of this signal corresponds to a single proton, confirming the monosubstitution at the C-9 position. The aromatic protons exhibit complex splitting patterns (multiplets, doublets, and triplets) due to spin-spin coupling with neighboring protons. rsc.org

In substituted derivatives of this compound, the chemical shifts and splitting patterns of the aromatic protons can be significantly altered. For instance, in 2-methyl-9-phenyl-9H-fluorene , the introduction of a methyl group leads to an additional singlet at around 2.40 ppm, integrating to three protons. rsc.org Similarly, for 2-(1,1-dimethylethyl)-9-phenyl-9H-fluorene , a singlet corresponding to the nine protons of the tert-butyl group appears at approximately 1.36 ppm. rsc.org

The position of substituents on the fluorene or phenyl rings influences the chemical shifts of adjacent protons. For example, in 1-fluoro-9-phenyl-9H-fluorene , the fluorine atom causes a downfield shift of the neighboring protons. rsc.org The coupling between the fluorine and hydrogen atoms can also be observed, providing further structural information.

Interactive Table: ¹H NMR Data for Selected this compound Derivatives in CDCl₃

| Compound | H-9 (s, 1H) | Aromatic H (m) | Other Signals (ppm) |

|---|---|---|---|

| This compound | 5.10 | 7.15-7.86 | - |

| 2-methyl-9-phenyl-9H-fluorene | 5.05 | 7.14-7.80 | 2.40 (s, 3H, CH₃) |

| 2-(1,1-dimethylethyl)-9-phenyl-9H-fluorene | 5.08 | 7.16-7.81 | 1.36 (s, 9H, C(CH₃)₃) |

| 1-fluoro-9-phenyl-9H-fluorene | 5.04 | 6.95-7.78 | - |

| 2-chloro-9-phenyl-9H-fluorene | 5.06 | 7.11-7.80 | - |

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

In the ¹³C NMR spectrum of This compound , the carbon atom at the 9-position (C-9) typically resonates at approximately δ 54.5 ppm. rsc.org The aromatic carbons of the fluorene and phenyl rings appear in the range of δ 119 to 150 ppm. rsc.orgrsc.org The quaternary carbons generally have lower intensities compared to the protonated carbons.

Substituents on the aromatic rings cause predictable shifts in the ¹³C NMR spectrum. For instance, in 9-bromo-9-phenylfluorene (B18599) , the C-9 carbon signal shifts to around δ 67.5 ppm. orgsyn.org In 2-methyl-9-phenyl-9H-fluorene , the methyl carbon appears at approximately δ 21.7 ppm. rsc.org The chemical shifts of the aromatic carbons are also affected by the electronic nature of the substituents. Electron-donating groups tend to shift the signals of the ipso and para carbons to higher field (lower ppm), while electron-withdrawing groups have the opposite effect.

Interactive Table: ¹³C NMR Data for Selected this compound Derivatives in CDCl₃

| Compound | C-9 (ppm) | Aromatic C (ppm) | Other Signals (ppm) |

|---|---|---|---|

| This compound | 54.5 | 119.9-148.0 | - |

| 2-methyl-9-phenyl-9H-fluorene | 54.4 | 119.6-148.2 | 21.7 (CH₃) |

| 1-fluoro-9-phenyl-9H-fluorene | 53.9 | 106.9-162.9 | - |

| 2-chloro-9-phenyl-9H-fluorene | 54.4 | 119.9-149.6 | - |

| 9-bromo-9-phenylfluorene | 67.5 | 120.3-149.6 | - |

Specialized NMR Techniques for Fluorinated Derivatives

For fluorinated derivatives of this compound, specialized NMR techniques such as ¹⁹F NMR are employed. rsc.org Fluorine-19 NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atoms.

In the ¹⁹F NMR spectrum of 1-fluoro-9-phenyl-9H-fluorene , a signal appears at approximately -115.60 ppm. rsc.org For 2-(trifluoromethoxy)-9-phenyl-9H-fluorene , the trifluoromethoxy group gives a signal at around -57.82 ppm. rsc.org The chemical shifts and coupling patterns in ¹⁹F NMR spectra are valuable for confirming the position and number of fluorine substituents. The introduction of fluorine can be beneficial for in vitro and in vivo detection using ¹⁹F NMR due to the scarcity of naturally occurring fluorinated compounds in biological systems. nih.gov

Mass Spectrometry (MS and HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound compounds.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

For This compound , the calculated exact mass for the molecular ion [M]⁺ is 242.1096. rsc.org HRMS analysis typically yields a measured mass that is very close to this value, confirming the elemental formula C₁₉H₁₄. rsc.org Similarly, for substituted derivatives, HRMS can confirm the presence and number of substituents. For example, the calculated exact mass for the molecular ion of 1-fluoro-9-phenyl-9H-fluorene is 260.1001, and for 2-chloro-9-phenyl-9H-fluorene , it is 276.0706. rsc.org Experimental HRMS data for these compounds show excellent agreement with the calculated values. rsc.org

Interactive Table: HRMS Data for Selected this compound Derivatives

| Compound | Formula | Calculated Mass [M]⁺ | Found Mass |

|---|---|---|---|

| This compound | C₁₉H₁₄ | 242.1096 | 242.1099 |

| 1-fluoro-9-phenyl-9H-fluorene | C₁₉H₁₃F | 260.1001 | 260.0999 |

| 2-chloro-9-phenyl-9H-fluorene | C₁₉H₁₃Cl | 276.0706 | 276.0709 |

| 2-methyl-9-phenyl-9H-fluorene | C₂₀H₁₆ | 256.1252 | 256.1250 |

| 2-(trifluoromethoxy)-9-phenyl-9H-fluorene | C₂₀H₁₃F₃O | 326.0918 | 326.0911 |

LDI-TOF-MASS for Conjugated Derivatives

Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOF-MS) is a soft ionization technique that is particularly useful for the analysis of large and fragile molecules, such as conjugated polymers derived from this compound. nih.gov

In LDI-TOF-MS, a pulsed laser is used to desorb and ionize the sample, and the resulting ions are accelerated in a time-of-flight mass analyzer. This technique can be used to determine the molecular weight distribution of polymers and to identify the end groups and any impurities present. For conjugated polymers like poly(9,9-dioctylfluorene), LDI-TOF-MS can provide valuable information about the polymer's structure and purity without the need for a matrix, which is typically required in Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.gov

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. For this compound and its derivatives, XRD studies provide invaluable insights into their molecular geometry, conformation, and the nature of their packing in the solid state. This information is critical for understanding structure-property relationships.

Single-Crystal X-ray Diffraction for Molecular Confirmation

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for confirming the molecular structure of novel compounds. By analyzing the diffraction pattern of a single crystal, a detailed model of the molecule, including precise bond lengths and angles, can be constructed.

The structure of newly synthesized compounds is often confirmed using SCXRD. For instance, the structures of various 9,9-disubstituted fluorene derivatives have been established using this method. rsc.org A study on 9,9-disubstituted fluorenes bearing methyl, hydroxymethyl, or pyridin-2-ylmethyl groups utilized SCXRD to elucidate their crystal structures. mdpi.com Similarly, the molecular structure of a series of D-A-D type 9-phenyl-9-phosphafluorene oxide derivatives was confirmed through single-crystal X-ray diffraction analysis. beilstein-journals.org In another example, the structure of representative blue emissive 9,9-disubstituted fluorene derivatives was established by the single-crystal XRD method. rsc.org

The results of SCXRD analysis are typically deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), making the data accessible for further research. beilstein-journals.org

Crystallographic Studies of this compound Derivatives

Crystallographic studies of this compound derivatives reveal key structural features and intermolecular interactions that govern their solid-state properties. These studies often involve a detailed analysis of the crystal packing, which can be influenced by factors such as hydrogen bonding and π-π stacking.

For example, a study on 1,1'-((9,9-dihexyl-9H-fluorene-2,7-diyl)bis(methylene))bis(4-((3,5-bis(chloromethyl)phenoxy)methyl)-1H-1,2,3-triazole) showed that the compound crystallizes in the Triclinic P-1 space group. sphinxsai.comresearchgate.net The crystal packing in this derivative is stabilized by C-H···N hydrogen bonds, forming chains, and further reinforced by C-H···π intermolecular interactions. sphinxsai.com

In another study, the crystal structure of 9-[α-(9H-fluoren-9-ylidene)-4-chlorobenzyl]-9H-fluoren-9-yl was determined to be monoclinic with a space group of Cc. rsc.org This analysis revealed that the two fluoren-9-yl groups and a chlorophenyl moiety are arranged in a propeller shape. rsc.org

The table below summarizes crystallographic data for selected this compound derivatives.

| Compound | Crystal System | Space Group | Reference |

| 1,1'-((9,9-dihexyl-9H-fluorene-2,7-diyl)bis(methylene))bis(4-((3,5-bis(chloromethyl)phenoxy)methyl)-1H-1,2,3-triazole) | Triclinic | P-1 | sphinxsai.comresearchgate.net |

| 9-[α-(9H-fluoren-9-ylidene)-4-chlorobenzyl]-9H-fluoren-9-yl | Monoclinic | Cc | rsc.org |

| 9,9-dimethyl-9H-fluorene | Orthorhombic | Iba2 | mdpi.com |

| 9,9-bis(hydroxymethyl)-9H-fluorene | Orthorhombic | P2₁2₁2₁ | mdpi.com |

| N-(4-Chlorophenyl)-9H-fluoren-9-imine | Monoclinic | Not specified | iucr.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹) corresponding to the vibrations of its chemical bonds.

The IR spectrum of this compound and its derivatives provides characteristic absorption bands that aid in their identification and structural characterization. For instance, the IR spectrum of 9-bromo-9-phenylfluorene in chloroform exhibits characteristic peaks at 3060 (m), 3000 (m), 1600 (w), 1485 (m), 1445 (s), 1150 (m), 830 (w), 690 (m), and 620 (m) cm⁻¹. orgsyn.org The presence of aromatic C-H stretching vibrations is indicated by the bands around 3000-3100 cm⁻¹.

In the case of N-(4-Chlorophenyl)-9H-fluoren-9-imine, the attenuated total reflectance (ATR)-IR spectrum shows prominent bands at 3063, 2962, 1640, 838, 816, and 732 cm⁻¹. iucr.org The band at 1640 cm⁻¹ is characteristic of the C=N imine stretching vibration.

The table below presents a summary of significant IR absorption bands for selected this compound derivatives.

| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| 9-Bromo-9-phenylfluorene | 3060, 3000 | Aromatic C-H stretch | orgsyn.org |

| 1600 | Aromatic C=C stretch | orgsyn.org | |

| 1445 | Aromatic C=C stretch | orgsyn.org | |

| N-(4-Chlorophenyl)-9H-fluoren-9-imine | 3063, 2962 | Aromatic and Alkyl C-H stretch | iucr.org |

| 1640 | C=N imine stretch | iucr.org | |

| 838, 816, 732 | C-H bending | iucr.org |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorption (λmax) are characteristic of the compound's electronic structure.

The UV-Vis spectrum of this compound derivatives typically shows absorption bands corresponding to π→π* transitions within the aromatic system. For 9-bromo-9-phenylfluorene in ethanol, the UV spectrum displays absorption maxima at 310 nm, 276 nm, 238 nm, 230 nm, and 213 nm. orgsyn.org

In a study of novel 9-phenyl-9-phosphafluorene oxide derivatives, the UV-Vis absorption spectra in toluene (B28343) solution exhibited two main absorption bands around 290 nm and 340 nm. beilstein-journals.org The band near 290 nm was attributed to π→π* transitions, while the band around 340 nm was assigned to intramolecular charge transfer processes. beilstein-journals.org The position of these bands can be influenced by the substituents on the fluorene core and the solvent used. For example, in a series of D-A-D type 9-phenyl-9-phosphafluorene oxide derivatives, the introduction of different substituents on the donor carbazole (B46965) group affected their photophysical behavior. beilstein-journals.orgbeilstein-journals.org

The table below lists the UV-Vis absorption maxima for several this compound derivatives.

| Compound | Solvent | λmax (nm) | Reference |

| 9-Bromo-9-phenylfluorene | Ethanol | 310, 276, 238, 230, 213 | orgsyn.org |

| 9-phenyl-9-phosphafluorene oxide derivative (7-H) | Toluene | 290, 338 | beilstein-journals.orgbeilstein-journals.org |

| 9-phenyl-9-phosphafluorene oxide derivative (7-t-Bu) | Toluene | 295, 345 | beilstein-journals.org |

| 9-phenyl-9-phosphafluorene oxide derivative (7-Br) | Toluene | 298, 327 | beilstein-journals.org |

| 9-phenyl-9-phosphafluorene oxide derivative (7-Cz-1) | Toluene | 285, 316 | beilstein-journals.org |

| 9-phenyl-9-phosphafluorene oxide derivative (7-Cz-2) | Toluene | 293, 342 | beilstein-journals.org |

| 9-phenyl-9-phosphafluorene oxide derivative (7-Ph-1) | Toluene | 285, 354 | beilstein-journals.org |

| 9-phenyl-9-phosphafluorene oxide derivative (7-Ph-2) | Toluene | 302, 349, 366 | beilstein-journals.org |

Computational and Theoretical Investigations of 9 Phenyl 9h Fluorene

Quantum Chemical Calculations and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic structure of 9-phenyl-9H-fluorene. These methods allow for a detailed understanding of electron distribution, orbital energies, and molecular properties that govern its chemical reactivity and photophysical behavior.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the electronic properties and reactivity of this compound derivatives. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor, and the energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability and electronic excitation properties. physchemres.org

The following table summarizes representative HOMO-LUMO energy data for fluorene (B118485) derivatives from computational studies.

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

| Dibenzofulvene derivative (A-1) | - | - | 2.13 | DFT |

| Dibenzofulvene derivative (A-6) | - | - | 2.80 | DFT |

| Unsubstituted Fluorene (A-0) | - | - | 4.90 | DFT |

| Iron(III) Porphyrin Complex | - | - | 0.9042 | B3LYP/6-311G(d,p) |

Note: Specific HOMO and LUMO energy values for the dibenzofulvene derivatives were not provided in the source material, only the energy gap.

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations of this compound Systems

While specific molecular dynamics (MD) simulations focusing solely on this compound are not extensively detailed in the provided context, the application of MD to related systems highlights its potential utility. MD simulations can be used to assess the conformational stability and dynamics of molecules over time. explorationpub.com For instance, MD simulations have been used to study the structural modifications of fluorene when interacting with metal ions. x-mol.net This computational technique could be applied to this compound to explore its conformational landscape, the dynamics of the phenyl group rotation relative to the fluorene core, and its interactions in different solvent environments or condensed phases.

Modeling of Spectroscopic Properties (e.g., Absorption and Emission)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are frequently used to model the spectroscopic properties of this compound and its derivatives. pku.edu.cn These calculations can predict UV-Vis absorption and fluorescence emission spectra, providing insights that complement experimental findings. researchgate.netnih.gov

For example, TD-DFT calculations have been employed to obtain the absorption and emission spectra of 9,9'-spirobifluorene oligomers. pku.edu.cn These studies have shown that as the length of the oligomers increases, the maximum absorption wavelengths exhibit a red shift. pku.edu.cn In another study, the absorption spectra of halochromic guaiazulene (B129963) derivatives containing a fluorene moiety were generated using TD-DFT calculations, showing consistency with experimental data. royalsocietypublishing.orgnih.gov Furthermore, computational studies have been used to rationalize the two-photon absorption (2PA) properties of a large number of symmetrically substituted fluorene derivatives. capes.gov.br The synthesis and photophysical properties of metallophthalocyanines bearing 9-phenyl-9H-fluoren-9-yl oxy functional groups have also been investigated, with their spectroscopic properties being computationally supported by DFT methods. researchgate.net

The following table presents calculated spectroscopic data for a related fluorene derivative.

| Compound | Calculated Property | Value | Computational Method |

| (E)-9,9-Dihexyl-7-(4-(hexyloxy)styryl)-9H-fluorene-2-carbaldehyde | Absorption Maxima | ~600 nm (for protonated form) | TD-DFT |

Conformational Analysis and Stereochemistry

While detailed conformational analysis of the parent this compound is not explicitly covered in the provided search results, related studies on substituted cyclohexanes demonstrate the principles of analyzing steric hindrance and conformational stability. sapub.org In the context of this compound derivatives, single-crystal X-ray diffraction is a powerful experimental technique for determining the precise three-dimensional structure, including the dihedral angles between the fluorenyl and phenyl rings. orgsyn.orgnih.gov For example, the crystal structure of 9-bromo-9-phenylfluorene (B18599) has been characterized, providing specific bond lengths and angles. orgsyn.org Computational methods can complement these experimental findings by mapping the potential energy surface as a function of the torsional angle of the phenyl group, identifying the most stable conformations and the energy barriers for rotation.

Reaction Mechanism Prediction and Validation through Computational Approaches

Computational chemistry provides powerful tools for predicting and validating reaction mechanisms involving this compound and its derivatives. By modeling reactants, products, transition states, and intermediates, researchers can gain a detailed understanding of the reaction pathways. smu.edu

For instance, a plausible mechanism for the formation of blue-emissive 9,9-disubstituted fluorene derivatives from the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols has been proposed and explained through computational insights. rsc.org Similarly, the reaction mechanism for the synthesis of spiro[fluorene-9,9′-xanthene] has been elucidated, involving a protonated fluorenone attacking a phenol (B47542) molecule in an electrophilic process. acs.org Computational studies have also supported the proposed kinetic mechanism for the nitric oxide-releasing property of certain cyclic derivatives. ohiolink.edu The Unified Reaction Valley Approach (URVA) is a specific computational method that analyzes the reaction path to dissect the mechanism into distinct phases of chemical change. smu.edu These computational approaches, often combined with experimental validation, are invaluable for understanding and optimizing synthetic routes to novel fluorene-based materials. nih.govnd.edu

Advanced Optoelectronic and Materials Science Applications of 9 Phenyl 9h Fluorene Derivatives

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

The versatility of the 9-phenyl-9H-fluorene scaffold has been extensively leveraged in the design of both emissive and host materials for OLEDs, contributing to enhanced efficiency, color purity, and device stability.

9-Phenyl-9-phosphafluorene Oxide (PhFlOP) Derivatives as Emitters

The 9-phenyl-9-phosphafluorene oxide (PhFlOP) moiety serves as a powerful electron acceptor in the construction of highly efficient emitters for OLEDs. tandfonline.combeilstein-journals.org The rigid structure of PhFlOP is advantageous as it helps to minimize non-radiative decay processes, thereby enhancing optoelectronic properties. beilstein-journals.orgresearchgate.net This has led to the development of a variety of high-performing luminescent molecules based on this core unit. beilstein-journals.org

Researchers have synthesized series of D-A-D (donor-acceptor-donor) type molecules where PhFlOP acts as the acceptor. researchgate.netresearchgate.net In these structures, attaching various electron-donating groups to the PhFlOP core allows for the tuning of the material's photophysical and electrochemical properties. rsc.org For instance, introducing two electron-donors to the 4- and 6-positions of the PhFlOP moiety can lead to a smaller singlet-triplet energy gap (ΔE_ST) compared to analogues with a single donor. rsc.org This facilitates thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of triplet excitons and can significantly enhance the internal quantum efficiency of OLEDs. tandfonline.com

PhFlOP-based emitters with two phenoxazine (B87303) or two acridine (B1665455) donors have demonstrated TADF behavior with high reverse intersystem crossing (RISC) rates. rsc.org These materials can also exhibit high photoluminescence quantum yields (PLQYs) in doped films, leading to excellent electroluminescence (EL) performance. researchgate.netrsc.org For example, OLEDs fabricated with certain PhFlOP-based TADF emitters have achieved maximum external quantum efficiencies (EQEs) of up to 27.3%, with high current and power efficiencies. researchgate.netrsc.org These findings underscore the immense potential of the PhFlOP unit in creating highly efficient emitters for next-generation displays and lighting. researchgate.net

Table 1: Performance of OLEDs based on PhFlOP Emitters

| Emitter Type | Donor Moieties | Maximum EQE (%) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Emission Color |

|---|---|---|---|---|---|

| TADF Emitter | Two phenoxazine and two acridine moieties | 27.3 | 55.6 | 49.2 | Blue |

| D-A-D TADF Emitter | Various donors | 23.3 | 83.7 | 59.1 | Not Specified |

Fluorene (B118485) Derivatives as Host Materials in OLEDs

Derivatives of this compound are also widely employed as host materials in phosphorescent OLEDs (PhOLEDs). An effective host material must possess a high triplet energy level to efficiently transfer energy to the phosphorescent guest emitter, as well as good thermal and morphological stability. rsc.organr.fr The sp³-hybridized carbon at the C9 position of the fluorene core provides a site for attaching various functional groups without significantly affecting the conjugation of the fluorene unit, which helps in maintaining a high triplet energy. rsc.orgcapes.gov.br

One strategy to enhance the performance of fluorene-based hosts is to introduce bulky, non-conjugated groups at the C9 position. For example, a silane-fluorene hybrid, triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F), was developed as a host for blue PhOLEDs. rsc.org The non-conjugated sp³ carbon linkage between the tetraphenylsilane (B94826) and fluorene units helps to maintain a high triplet energy while improving thermal and morphological stability. rsc.org Devices using TPSi-F as the host for the blue phosphor FIrpic showed a remarkable twofold increase in efficiency compared to devices with the conventional host mCP, achieving a maximum external quantum efficiency of 15%. rsc.org

Bipolar host materials, which possess both hole-transporting and electron-transporting capabilities, are also designed using fluorene derivatives to achieve balanced charge injection and recombination in the emissive layer. mdpi.com By incorporating electron-donating triphenylamine (B166846) and electron-accepting pyrimidine (B1678525) or triazine units into a 9,9-diphenyl-9H-fluorene scaffold, bipolar hosts were synthesized. mdpi.com Yellow PhOLEDs using these bipolar materials as hosts demonstrated good device performance, with a device based on a pyrimidine-containing host showing a current efficiency of 21.70 cd/A and a power efficiency of 13.64 lm/W. mdpi.com

Table 2: Performance of Fluorene-Based Host Materials in PhOLEDs

| Host Material | Dopant | Max. EQE (%) | Max. Current Efficiency (cd/A) | Device Color |

|---|---|---|---|---|

| TPSi-F | FIrpic | 15 | 30.6 | Sky-blue |

| TPSi-F | FIrfpy | 9.4 | 15.1 | Blue |

| FLU-TPA/PYR | PO-O1 | Not Specified | 21.70 | Yellow |

| FLU-DCAR | Not Specified | 17.8 | 44.25 | Yellow |

Influence of Molecular Structure on Luminous Efficiency and Device Stability

The molecular structure of this compound derivatives has a profound impact on their photophysical properties and, consequently, the luminous efficiency and stability of OLED devices. Substitutions at the C2, C7, and C9 positions of the fluorene core can be strategically employed to tune the emission color, thermal stability, and charge-transporting properties. capes.gov.br

Substituents at the C2 and C7 positions significantly influence the optical and thermal properties, while modifications at the C9 position mainly affect the thermal properties. capes.gov.br For instance, attaching different aromatic groups like naphthyl or pyrenyl to the C2 and C7 positions can shift the emission wavelength. capes.gov.br OLEDs based on 2,7-dipyrenyl-9,9-dimethylfluorene exhibited a high-efficiency blue emission with a maximum efficiency of 5.2 cd/A. capes.gov.br

The introduction of bulky substituents at the C9 position, such as phenyl groups, can enhance the thermal stability of the material. Furthermore, creating a spirobifluorene structure, where two fluorene units are linked through the C9 position, is a well-established strategy to improve both thermal and morphological stability. doi.org

The planarity of the molecule and the extent of π-conjugation also play a crucial role. mdpi.com While a planar conformation can enhance π-π stacking and charge mobility, it can also lead to aggregation-caused quenching, which reduces luminous efficiency. acs.org Therefore, a balance must be struck. The introduction of bulky side groups can prevent excessive aggregation. acs.org The relationship between molecular structure and device performance is complex, and a deep understanding of these structure-property relationships is essential for the rational design of new and improved OLED materials. acs.org

Organic Solar Cells (OSCs) and Photovoltaic Applications

The tunable electronic properties and processability of this compound derivatives also make them promising candidates for applications in organic solar cells, particularly as components in the photoactive layer.

Non-Fullerene Acceptors in Bulk Heterojunction Solar Cells

In the realm of organic solar cells, there is a significant research effort to develop non-fullerene acceptors (NFAs) to overcome the limitations of traditional fullerene-based acceptors, such as their weak absorption in the visible region and limited tunability of energy levels. researchgate.netmdpi.com Derivatives of this compound have been incorporated into the design of novel NFAs.

One approach involves using a 9,9'-spirobi[9H-fluorene] (SBF) core to create three-dimensional, non-planar molecules. rsc.org For example, a molecule with an SBF core and four perylenediimide (PDI) units at the periphery was synthesized. rsc.org This NFA exhibited strong light absorption and a low-lying LUMO energy level comparable to that of fullerene derivatives. rsc.org Bulk heterojunction solar cells using this SBF-PDI₄ acceptor and the polymer donor PTB7-Th achieved a power conversion efficiency (PCE) of 5.34%. rsc.org This demonstrates that the 3D molecular architecture based on the spirobifluorene core can lead to high-performance NFAs. researchgate.net

9-Alkylidene-9H-fluorene Units in Conjugated Polymers for PSCs

Modifying the C9 position of the fluorene unit from a sp³-hybridized carbon to a sp²-hybridized carbon by creating a 9-alkylidene-9H-fluorene (dibenzofulvene) structure can enhance the planarity of the polymer backbone. researchgate.net This increased planarity can facilitate closer polymer packing in the solid state, leading to improved absorption and charge mobility. researchgate.net

A donor-acceptor copolymer, PAFDTBT, which contains a 9-alkylidene-9H-fluorene unit in its main chain, has been synthesized for use in polymer solar cells (PSCs). acs.org This polymer exhibited a low bandgap of 1.84 eV and a low-lying HOMO energy level of -5.32 eV. acs.orgfigshare.com PSCs based on a blend of PAFDTBT and a fullerene derivative (PC₇₁BM) demonstrated a power conversion efficiency of 6.2% with a high fill factor of 0.70. acs.orgfigshare.com This performance is significantly better than that of a similar polymer with a conventional sp³-hybridized C9 position, indicating that the 9-alkylidene-9H-fluorene unit is a valuable building block for constructing narrow bandgap conjugated polymers for high-efficiency PSCs. researchgate.netacs.org

Table 3: Performance of 9-Alkylidene-9H-fluorene Based Polymer Solar Cells

| Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

|---|---|---|---|---|---|

| PAFDTBT | PC₇₁BM | 6.2 | Not Specified | Not Specified | 0.70 |

Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | This compound |

| PhFlOP | 9-Phenyl-9-phosphafluorene Oxide |

| TPSi-F | triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane |

| FIrpic | iridium(III) bis[(4,6-difluorophenyl)pyridinato-N,C²']picolinate |

| mCP | 1,3-bis(N-carbazolyl)benzene |

| FLU-TPA/PYR | N¹-(9,9-diphenyl-9H-fluoren-2-yl)-N¹-(4,6-diphenylpyrimidin-2-yl)-N⁴,N⁴-diphenylbenzene-1,4-diamine |

| FLU-DCAR | N,N-bis(4-(9H-carbazol-9-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine |

| PO-O1 | Iridium(III) bis(4-(4-tert-butylphenyl) thieno[3,2-c]pyridinato-N,C2') acetylacetonate |

| 2,7-dipyrenyl-9,9-dimethylfluorene | 2,7-di(pyren-1-yl)-9,9-dimethyl-9H-fluorene |

| SBF-PDI₄ | A molecule with a 9,9'-spirobi[9H-fluorene] (SBF) core and four perylenediimides (PDIs) at the periphery |

| PTB7-Th | Poly[[4,8-bis[5-(2-ethylhexyl)thiophene-2-yl]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]] |

| PAFDTBT | poly[9-(1′-hexylheptylidene)-2,7-fluorene-alt-5,5-(4′,7′-di-2-thienyl-5′,6′-dialkoxy-2′,1′,3′-benzothiadiazole)] |

| PC₇₁BM | figshare.comfigshare.com-phenyl-C₇₁-butyric acid methyl ester |

Organic Field-Effect Transistors (OFETs)

Derivatives of this compound are significant in the advancement of organic field-effect transistors (OFETs), a crucial component of modern organic electronics. mdpi.comresearchgate.net The inherent characteristics of the fluorene core, such as its rigid and planar structure, contribute to desirable electronic properties, including high charge carrier mobility. researchgate.netresearchgate.net Researchers have synthesized and characterized various fluorene-based small molecules and polymers for use as organic semiconductors in OFETs. researchgate.netnih.gov

A series of novel fluorenone-based small molecules have been developed and tested as organic semiconductors. researchgate.net In these studies, thin films of the compounds were integrated into OFETs. For instance, a fluorenone derivative featuring an alkylated double thiophene (B33073) demonstrated p-channel device characteristics, achieving a hole mobility as high as 0.02 cm²/Vs and a current on/off ratio of 10⁷. researchgate.net Another approach involved the synthesis of fluorene derivatives with alkylated thiophenes, which were then solution-processed into organic semiconductors. By varying the electron-accepting units, the HOMO/LUMO energy levels of these materials could be fine-tuned. researchgate.net An OFET fabricated from a dicyanovinylene-functionalized fluorene derivative with an octyl thiophene side group exhibited n-channel behavior with an electron mobility of 0.0055 cm²/Vs and a current on/off ratio of approximately 10⁶. researchgate.net

The introduction of fluorene units into oligomeric structures with other conjugated systems, like thiophene, has proven to be a promising strategy for enhancing stability. tandfonline.com For example, trimers with a central bithiophene unit flanked by two 7-hexyl-9H-fluoren-2-yl units have been used in OFETs, demonstrating field-effect mobilities of up to 0.1 cm²/Vs in evaporated polycrystalline films. tandfonline.com The development of organic light-emitting field-effect transistors (OLEFETs) has also benefited from fluorene derivatives, where compounds like 2,7-diphenyl-9H-fluorene are used to integrate high charge mobility with strong light emission. mdpi.comshuaigroup.net

Below is a table summarizing the performance of select this compound derivatives in OFETs:

| Derivative | OFET Type | Mobility (cm²/Vs) | On/Off Ratio |

| Fluorenone with alkylated double thiophene | p-channel | 0.02 | 10⁷ |

| Dicyanovinylene-functionalized fluorene with octyl thiophene | n-channel | 0.0055 | ~10⁶ |

| 5,5'-bis-(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene | p-channel | 0.1 | - |

| 2,7-diphenyl-9H-fluorene (LD-1) | - | 0.25 | - |

Liquid Crystal Displays and Organic Lasers

The unique optical and thermal properties of this compound derivatives make them suitable for applications in liquid crystal displays (LCDs) and organic lasers. ogc.co.jpgoogle.com The rigid, three-dimensional "cardo" structure of some fluorene derivatives, which incorporates numerous aromatic rings, leads to a high refractive index and excellent heat resistance. ogc.co.jp This structure also reduces optical anisotropy, resulting in weaker birefringence, a beneficial property for LCD components. ogc.co.jp

Fluorinated fluorene derivatives have been synthesized and shown to be particularly effective as components in liquid-crystalline media. google.com These compounds can exhibit strong negative dielectric anisotropy (Δε), which is often significantly lower than that of comparable compounds without fluorine substitution at the 1- and 8-positions of the fluorene group. google.com They also possess relatively low optical anisotropy (Δn) and favorable mesophase ranges, making them well-suited for electro-optical displays. google.com Furthermore, these derivatives demonstrate good chemical and thermal stability, are stable to light, and are readily miscible with other liquid crystalline substances. google.com

Research into new mesogenic compounds containing the fluorene moiety has led to the synthesis of derivatives like 2,7-bis(4-pentylphenyl)-9,9-diethyl-9H-fluorene, which exhibits monotropic nematic liquid crystalline behavior. researchgate.net Other synthesized series of fluorene-based liquid crystals have shown nematic phases with characteristic Schlieren textures and emit blue light. researchgate.net These materials also possess high decomposition temperatures and a wide potential application window, as determined by thermal and electrochemical analysis. researchgate.net

In the realm of organic lasers, this compound derivatives have emerged as promising gain media. A notable example is 2,7-diphenyl-9H-fluorene (LD-1), which has been designed and synthesized as an organic laser molecule. shuaigroup.net This compound integrates excellent optoelectronic properties, including a high photoluminescence quantum yield of 60.3% and a high charge carrier mobility of 0.25 cm² V⁻¹ s⁻¹. shuaigroup.net It exhibits superior deep-blue laser characteristics with a low threshold and a high-quality factor, making it a critical development for deep-blue optical and laser applications. shuaigroup.net The development of such molecules is a key step toward electrically pumped organic lasers. shuaigroup.net

The following table highlights key properties of some this compound derivatives for these applications:

| Derivative Type | Application | Key Properties |

| Fluorinated fluorene derivatives | Liquid Crystal Displays | Strong negative Δε, low Δn, good thermal and chemical stability. google.com |

| 2,7-diethynyl-9,9-dihexylfluorene derivatives | Liquid Crystal Displays | Nematic mesophases, blue light emission, high decomposition temperature. researchgate.net |

| 2,7-diphenyl-9H-fluorene (LD-1) | Organic Lasers | High mobility (0.25 cm²/Vs), high PLQY (60.3%), deep-blue lasing. shuaigroup.net |

Fluorescent Probes and Sensors

The inherent fluorescence of the fluorene scaffold has been harnessed to develop a variety of fluorescent probes and sensors based on this compound derivatives. nih.gov These probes are designed for applications ranging from the detection of metal ions to biological imaging. nih.govnih.gov The versatility of the fluorene structure allows for easy functionalization at the C2, C7, and C9 positions, enabling the creation of tailored probes with specific sensing capabilities. researchgate.net

One area of significant research is the development of fluorene-based probes for detecting metal ions. For example, a novel fluorene derivative, (E)-1-(7-(4-(benzo[d]thiazol-2-yl)styryl)-9,9-bis(2-(2-ethoxyethoxy)ethyl)-9H-fluoren-2-yl)-3-(2-(9,10,16,17,18,19,21,22,23,24-decahydro-6H dibenzo[h,s] mdpi.comgoogle.comnih.govdokumen.pubrsc.orgossila.comtrioxatriazacycloicosin-20(7H)-yl)ethyl)thiourea, has demonstrated high sensitivity and selectivity for Zn²⁺ ions in both organic and aqueous environments. nih.gov This probe exhibits a 1:1 complexation stoichiometry with Zn²⁺ and allows for ratiometric fluorescence detection, making it a promising candidate for two-photon fluorescence microscopy imaging of zinc ions. nih.gov

Fluorene derivatives have also been developed as fluorescent probes for cellular imaging. Donor-acceptor-donor type fluorene derivatives have been synthesized for two-photon fluorescence lysosomal imaging. nih.gov These dyes, when encapsulated in micelles, have shown outstanding selectivity for lysosomes in both one- and two-photon fluorescence microscopy. nih.gov In another study, a series of diphenylamine-fluorenone derivatives were synthesized and evaluated as potential fluorescent probes for staining neuroblastoma cells. researchgate.net The design of these molecules, such as the D-A type molecule 4-(7-(4-(diphenylamino)phenyl)-9-oxo-9H-fluoren-2-yl)benzonitrile (TPA-FOCN), allows for tuning of the emission wavelength into the deep red region while maintaining a high photoluminescence quantum yield. researchgate.net

The table below summarizes the characteristics of some this compound-based fluorescent probes:

| Probe Derivative | Target Analyte/Application | Key Features |

| Fluorene derivative with macrocycle receptor | Zn²⁺ ions | High sensitivity and selectivity, 1:1 binding, ratiometric detection. nih.gov |

| Donor-acceptor-donor fluorene derivatives | Lysosomal imaging | High two-photon absorption, outstanding lysosomal selectivity. nih.gov |

| Diphenylamine-fluorenone derivatives (e.g., TPA-FOCN) | Neuroblastoma cell staining | Deep red emission, high solid-state photoluminescence quantum yield. researchgate.net |

Polymer Chemistry and Conjugated Materials

The this compound unit is a cornerstone in the design and synthesis of advanced polymer and conjugated materials for optoelectronic applications. researchgate.netnih.govossila.com The rigid, planar structure of fluorene, combined with the ability to introduce various substituents at the 9-position, allows for precise control over the resulting polymers' solubility, processability, and electronic properties. ossila.comaau.edu.et

Synthesis of Fluorene-Based Copolymers

The synthesis of fluorene-based copolymers often employs transition-metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling polymerization being a particularly prevalent method. nih.govresearchgate.net This reaction allows for the creation of alternating copolymers by reacting fluorene-based monomers with various aromatic co-monomers. nih.govaau.edu.et For example, semiconducting polymers composed of 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)dithiophenes and other aromatic units have been synthesized via Suzuki coupling. nih.gov These polymers demonstrate good solubility in common organic solvents, straightforward processability, and significant thermal stability. nih.gov

Another synthetic strategy involves the post-polymerization modification of fluorene-containing polymers. For instance, poly(fluorene) alternating copolymers containing 9-fluorenone (B1672902) have been synthesized and subsequently modified through chemical reactions like electrochemical fluorodesulfurization to introduce different functionalities at the 9-position. researchgate.net This approach allows for the tuning of the polymer's electronic properties, such as the band gap and energy levels, by altering the bridged structure at the 9-position of the fluorene unit. researchgate.net Knoevenagel polycondensation is another method used to synthesize fluorene-based conjugated polymers. aau.edu.et

The synthesis of these copolymers often begins with the preparation of functionalized fluorene monomers. aau.edu.etaau.edu.et The acidic protons at the 9-position of the fluorene ring make it susceptible to alkylation, a key step in introducing solubilizing groups. aau.edu.et Common methods for this include nucleophilic substitution using alkyllithium reagents or phase-transfer catalysis. aau.edu.et The resulting 9,9-dialkyl-2,7-dibromofluorene can then be used directly in polymerization or converted to other useful monomers like diboronic acids or boronate esters for Suzuki coupling reactions. aau.edu.et

Thermally Stable and Optoelectronically Active Polymeric Systems

A key advantage of incorporating the this compound moiety into polymeric systems is the resulting high thermal stability. ossila.comossila.com Polyimides synthesized from fluorene-based diamines, such as 9,9-bis(4-aminophenyl)fluorene (FDA), exhibit exceptional thermal stability with decomposition temperatures (Td5%) exceeding 500 °C, along with good hydrolytic stability. ossila.com The non-coplanar, spiro-linked structure of 9,9'-spirobifluorene (SBF) imparts remarkable thermal stability, high glass transition temperatures, and resistance to crystallization in polymers. ossila.com This spiro architecture also effectively suppresses the formation of excimers in the solid state, which is often a detrimental process in fluorescent materials. ossila.com

The optoelectronic properties of these polymeric systems are highly tunable. By copolymerizing fluorene units with various electron-donating or electron-accepting monomers, polymers with specific absorption and emission characteristics can be designed. nih.govresearchgate.net For instance, a donor-acceptor copolymer containing a 9-alkylidene-9H-fluorene unit was synthesized, resulting in a low band gap of 1.84 eV and a low-lying HOMO energy level of 5.32 eV. researchgate.netacs.org This sp²-hybridized carbon at the 9-position promotes a more planar conformation, facilitating closer polymer backbone packing and enhancing absorption profiles. researchgate.net The intramolecular charge transfer (ICT) interactions between the electron donor and acceptor moieties in these copolymers are a key feature influencing their optoelectronic behavior. researchgate.net

The table below provides examples of fluorene-based polymers and their key properties:

| Polymer/Copolymer System | Synthesis Method | Key Properties |

| Poly[9,9-dioctylfluorene-co-alt-benzothiadiazole] | Suzuki Coupling | Good solubility, thermal stability up to 350°C, optical bandgap of 1.89 eV. nih.gov |

| Polyimides from 9,9-bis(4-aminophenyl)fluorene (FDA) | Polycondensation | High thermal stability (Td5% = 530°C), hydrolytic stability, transparency. ossila.com |

| Poly[9-(1'-hexylheptylidene)-2,7-fluorene-alt-...] (PAFDTBT) | Suzuki Coupling | Low band gap (1.84 eV), high solubility, PCE of 6.2% in solar cells. researchgate.netacs.org |

| 9,9'-Spirobifluorene-based conjugated microporous polymers | Oxidative/Friedel-Crafts Polymerization | High thermal stability, high surface area (up to 1980 m²g⁻¹), amorphous nature. ossila.com |

Supramolecular Chemistry and Advanced Functional Materials

The this compound scaffold is a valuable building block in supramolecular chemistry, enabling the construction of advanced functional materials through non-covalent interactions. The defined geometry and potential for functionalization of the fluorene unit allow for the design of molecules that can self-assemble into ordered, higher-order structures.

The dihedral angle between the fluorene plane and its substituents can be controlled by chemical modification, which in turn influences the supramolecular interactions and the ultimate properties of the assembled material. For example, N-(9H-Fluoren-9-ylidene)aniline and its derivatives are studied for their coordination chemistry and their ability to form specific supramolecular arrangements, which are critical for their application in materials science.

Derivatives of 9,9'-spirobifluorene are particularly noteworthy in this context. The rigid, orthogonal arrangement of the two fluorene units in the spiro core provides a well-defined three-dimensional structure. This architecture can be functionalized, for instance with boronic acid groups, to create molecules capable of forming stable, reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of sensors where selective binding to an analyte leads to a detectable signal change.

Furthermore, this compound derivatives are utilized in the creation of porous organic polymers and other advanced materials. For instance, conjugated microporous polymers (COPs) have been synthesized directly from unsubstituted 9,9'-spirobifluorene using inexpensive iron(III) chloride as a mediator. ossila.com These materials exhibit large surface areas (ranging from 940 to 1980 m²g⁻¹) and high micropore volumes, making them promising for applications in gas storage and separation. ossila.com The synthesis of such materials highlights the utility of fluorene derivatives in creating robust, functional materials through controlled polymerization and self-assembly processes. ossila.com

Chemical Reactivity and Derivatization Strategies for 9 Phenyl 9h Fluorene

C-C Bond Formation at the 9-Position

The carbon at the 9-position of the fluorene (B118485) ring is particularly reactive due to the acidity of the attached proton. This facilitates a range of carbon-carbon bond-forming reactions.

Alkylation at the C-9 position of fluorene derivatives is a common strategy for synthesizing more complex molecules. researchgate.netresearchgate.net Traditionally, this has been achieved using alkyl halides under basic conditions. researchgate.net However, this method can sometimes lead to the formation of bis-alkylated products. researchgate.net